4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

chemical identity structure confirmation quality control

This compound offers a distinct o‑tolyl urea moiety and a 6‑(pyridin‑2‑ylamino)pyrimidin‑4‑yl hinge‑binding scaffold that differentiate it from phenyl, methoxyphenyl, or naphthyl analogs. No peer‑reviewed bioactivity data exist, enabling first‑in‑class target deconvolution. Prospective users must independently validate target engagement. Procure alongside close analogs (N‑phenyl, N‑(4‑methoxyphenyl), N‑(3‑chloro‑4‑fluorophenyl)) to systematically map the ortho‑methyl group's impact on potency, selectivity, and ADME parameters. Confirm experimental solubility (DMSO, PBS), LogD (pH 7.4), and plasma protein binding before assay.

Molecular Formula C21H23N7O
Molecular Weight 389.463
CAS No. 1421468-21-4
Cat. No. B2471349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide
CAS1421468-21-4
Molecular FormulaC21H23N7O
Molecular Weight389.463
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
InChIInChI=1S/C21H23N7O/c1-16-6-2-3-7-17(16)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-8-4-5-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26)
InChIKeyJQVBQJFSLACLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1421468-21-4): Chemical Identity and Structural Classification for Procurement Decisions


4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1421468-21-4) is a synthetic small molecule with the molecular formula C21H23N7O and a molecular weight of 389.463 g/mol . It belongs to the N-aryl piperazine-1-carboxamide chemotype, featuring a 6-(pyridin-2-ylamino)pyrimidin-4-yl substituent at the piperazine N4 position and an o-tolyl (2-methylphenyl) urea moiety at the N1 carboxamide. The compound is offered by multiple chemical suppliers as a research-grade reagent for non-human, non-therapeutic investigational use . Its core scaffold is structurally related to kinase inhibitor pharmacophores, particularly those targeting cyclin-dependent kinases (CDKs) and other ATP-competitive enzymes, though no peer-reviewed bioactivity data have been publicly disclosed for this specific compound .

Why 4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide Cannot Be Interchanged with Generic Analogs Without Quantitative Evidence


Compounds within the N-aryl piperazine-1-carboxamide class exhibit profound target selectivity, pharmacokinetic, and physicochemical divergence driven by subtle variations in the aryl urea substituent, the heteroaryl group at the piperazine N4, and the presence or absence of a methyl substituent on the pyrimidine core [1]. The o-tolyl urea moiety in this compound engages in specific steric and electronic interactions with hydrophobic binding pockets that are not recapitulated by analogs bearing larger naphthyl, smaller phenyl, or halogenated aryl substituents [1]. Furthermore, the 6-(pyridin-2-ylamino)pyrimidin-4-yl appendage forms a bidentate hydrogen-bonding network with kinase hinge regions that differs fundamentally from related scaffolds such as thieno[3,2-d]pyrimidine, thiazolo[5,4-d]pyrimidine, or pyrido[2,3-d]pyrimidin-7-one [2]. Because no peer-reviewed, quantitative head-to-head comparisons have been published for this specific compound against structurally proximal analogs, prospective users must independently validate that the observed in-assay performance of this compound materially exceeds that of alternative candidates before committing to procurement. Generic substitution risks selecting a compound with divergent selectivity profiles, uncharacterized off-target liabilities, or incompatible physical properties.

Quantitative Differentiation Evidence for 4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1421468-21-4): A Critical Appraisal of Available Data


Structural Uniqueness Confirmed: Ortho-Tolyl Urea and 6-(Pyridin-2-ylamino)pyrimidine Scaffold vs. Generic Piperazine-1-carboxamide Analogs

The compound's chemical identity is confirmed by IUPAC nomenclature (N-(2-methylphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide), molecular formula C21H23N7O, molecular weight 389.463 g/mol, InChI Key JQVBQJFSLACLLU-UHFFFAOYSA-N, and SMILES CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 . This uniquely defined structure distinguishes it from the closest commercially cataloged analogs, including N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide and N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, which differ in the N-aryl substituent and pyrimidine substitution pattern. Analytical verification (NMR, HPLC, MS) should be requested from the vendor to confirm identity and purity before use .

chemical identity structure confirmation quality control

Physicochemical Property Baseline: Lipophilicity and Hydrogen-Bonding Capacity vs. Palbociclib Chemotype

Based on its structure (C21H23N7O, MW 389.463, 7 H-bond acceptors, 2 H-bond donors, 7 rotatable bonds), the compound has a predicted logP of approximately 2.5–3.5 and a topological polar surface area (tPSA) of approximately 85–95 Ų . These values place it within a distinctly different physicochemical space compared to the CDK4/6 inhibitor palbociclib (C24H29N7O2, MW 447.54, tPSA ~104 Ų, logP ~2.7), which contains a pyrido[2,3-d]pyrimidin-7-one core instead of a pyrimidine core and lacks the piperazine-1-carboxamide urea linkage [1]. The o-tolyl group in the target compound contributes approximately 0.5–1.0 log units of additional lipophilicity compared to an unsubstituted phenyl analog, which may enhance membrane permeability but could also increase non-specific protein binding. No experimentally measured solubility, logD, or permeability data have been published for this specific compound .

physicochemical properties drug-likeness solubility

Absence of Publicly Reported Bioactivity Data: Critical Evidence Gap for Comparator-Based Selection

A systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents did not yield any peer-reviewed research articles, patent examples, or curated database entries containing quantitative in vitro IC50, Ki, Kd, EC50, or functional assay data for CAS 1421468-21-4 . The closest structurally characterized chemotypes with publicly available data include the pyrido[2,3-d]pyrimidin-7-one CDK4/6 inhibitors (e.g., palbociclib, IC50 = 11 nM for Cdk4/D1) and N-aryl piperazine-1-carboxamide CCR2 antagonists (e.g., IC50 values in the 10–100 nM range for certain analogs) [1][2]. However, these data cannot be directly extrapolated to the target compound because the specific combination of the 6-(pyridin-2-ylamino)pyrimidin-4-yl scaffold with the o-tolyl urea moiety has not been pharmacologically profiled in any publicly accessible study. Users should request any proprietary in-house screening data from the vendor or be prepared to conduct de novo biochemical profiling before selecting this compound over alternatives that have established bioactivity profiles.

bioactivity data gap due diligence

Target Selectivity Cannot Be Inferred: Lack of Kinase Profiling Data vs. Palbociclib and CDK Inhibitor Comparators

The pyridin-2-ylamino-pyrimidine substructure is a recognized hinge-binding motif for ATP-competitive kinase inhibition, and similar scaffolds have demonstrated activity against CDK4/6, CDK2, FGFR, and other kinases [1]. However, the precise kinase selectivity profile of CAS 1421468-21-4 is unknown because no kinome-wide profiling (e.g., KINOMEscan, Eurofins KinaseProfiler, or NanoBRET target engagement) data have been disclosed . By contrast, palbociclib has been extensively profiled against >100 kinases and demonstrates high selectivity for CDK4/6 (IC50 = 11 and 15 nM, respectively) with >100-fold selectivity over most other kinases [1]. The o-tolyl urea substituent in the target compound occupies a chemical space that could redirect kinase selectivity away from CDKs entirely, as demonstrated by the N-aryl piperazine-1-carboxamide series where subtle aryl modifications shifted activity from CCR2 antagonism to androgen receptor antagonism [2]. Until selectivity data are generated, no inference about the compound's target engagement profile should be made.

kinase selectivity off-target profiling pharmacology

Potential Research Application Scenarios for 4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1421468-21-4) Based on Structural Class Inference


Chemical Probe Development for De Novo Kinase Target Identification

The compound's uncharacterized bioactivity profile positions it as a starting point for chemical probe campaigns aimed at identifying novel kinase targets. Its pyridin-2-ylamino-pyrimidine hinge-binding motif and o-tolyl urea substituent suggest it may engage ATP-binding pockets with a selectivity pattern distinct from known CDK4/6 inhibitors such as palbociclib [1]. Researchers may employ this compound in kinome-wide selectivity profiling (e.g., KINOMEscan or NanoBRET) to generate target engagement data that could reveal preferential inhibition of under-explored kinases. Since no published profiling data exist, the compound offers an opportunity for first-in-class target deconvolution studies. However, procurement should be accompanied by a commitment to comprehensive biochemical characterization, as the compound currently lacks the minimum data threshold required for use as a qualified chemical probe [2].

Structure-Activity Relationship (SAR) Exploration of N-Aryl Piperazine-1-carboxamide Chemical Space

The o-tolyl urea moiety represents a specific steric and electronic perturbation within the N-aryl piperazine-1-carboxamide series that has been extensively explored for CCR2 antagonism and androgen receptor modulation [1]. By procuring this compound alongside its closest commercially available analogs (N-phenyl, N-(4-methoxyphenyl), N-(3-chloro-4-fluorophenyl), and N-(naphthalen-2-yl) variants), medicinal chemistry teams can systematically map how the o-tolyl methyl group affects target engagement, physicochemical properties, and in vitro ADME parameters. This SAR campaign could reveal whether the ortho-methyl substituent confers advantages in potency, selectivity, or metabolic stability compared to para-substituted or unsubstituted phenyl analogs [1].

Comparative Scaffold-Hopping Studies: Pyrimidine Core vs. Pyrido[2,3-d]pyrimidin-7-one and Thieno[3,2-d]pyrimidine Cores

The 6-(pyridin-2-ylamino)pyrimidine core of CAS 1421468-21-4 is a simplified hinge-binding scaffold compared to the more elaborated pyrido[2,3-d]pyrimidin-7-one core of palbociclib and the thieno[3,2-d]pyrimidine core of amuvatinib derivatives [1]. Scaffold-hopping studies that compare this compound directly against representatives of these alternative cores under identical assay conditions can quantify the contribution of the core heterocycle to kinase binding affinity, selectivity, and cellular potency. The absence of the 7-one carbonyl and the cyclopentyl substituent (present in palbociclib) means this compound is both synthetically more accessible and topologically less complex, which may be advantageous for hit-to-lead optimization if moderate kinase inhibitory activity is detected [2].

Physicochemical and Formulation Feasibility Assessment for In Vitro Assay Development

Before committing to biological testing, procurement teams should request from the vendor or independently determine the compound's experimental solubility (kinetic and thermodynamic in DMSO, PBS, and assay-specific buffers), LogD (pH 7.4), and plasma protein binding. The predicted physicochemical profile (MW 389.463, moderate lipophilicity) suggests the compound should be compatible with standard cell-based assay conditions at concentrations up to 10–30 µM, but experimental confirmation is essential because the o-tolyl group may promote aggregation or non-specific binding at higher concentrations [1]. Parallel procurement of a structurally matched negative control (e.g., the N-phenyl analog lacking the ortho-methyl group) is recommended to control for assay artifacts arising from the o-tolyl moiety [1].

Quote Request

Request a Quote for 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.